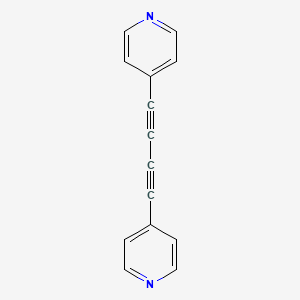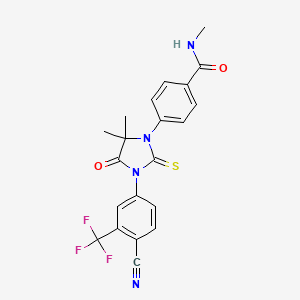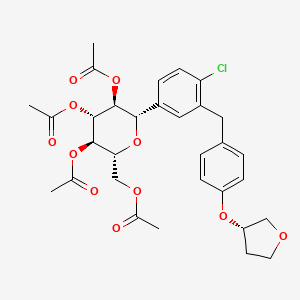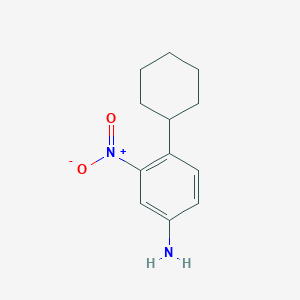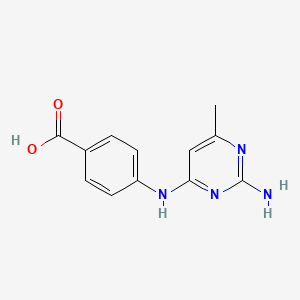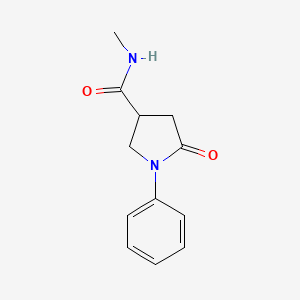![molecular formula C12H16N2O4S B3166946 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine CAS No. 91558-68-8](/img/structure/B3166946.png)
1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine
Overview
Description
The compound “1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine” is likely to be a derivative of piperidine, which is a common scaffold in medicinal chemistry . The molecule contains a piperidine ring, which is a saturated five-membered ring with one nitrogen atom. Attached to this ring is a sulfonyl group linked to a 2-methyl-5-nitrophenyl group. The presence of the nitro group and the sulfonyl group may confer unique reactivity to this compound.
Scientific Research Applications
Anticancer Properties
1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine derivatives have been explored for their potential as anticancer agents. A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them for anticancer activity. These compounds showed promise as strong anticancer agents, with certain derivatives exhibiting low IC50 values, indicating potential effectiveness relative to doxorubicin, a reference anticancer drug (Rehman et al., 2018).
Antibacterial Applications
Research has also delved into the antibacterial activities of this compound derivatives. A study focused on synthesizing and analyzing the antibacterial properties of various 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives. Some of these compounds exhibited notable antibacterial activities against various strains, making them candidates for further exploration in this field (Wu Qi, 2014).
Synthesis and Chemical Properties
The synthesis and chemical properties of this compound and its derivatives have been a subject of study as well. For instance, the preparation of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] via an N-sulfonyl Pictet–Spengler reaction demonstrated the use of N-(2-nitrophenyl)sulfonyl as both an activating and protecting group (Jian Liu et al., 2006).
Molecular Design and Spectral Properties
The incorporation of this compound motifs in molecular designs has been explored. A study on synthetic bacteriochlorins with integral spiro-piperidine motifs highlighted the versatility of this compound in molecular design, showing potential in the development of near-infrared absorbers (Kanumuri Ramesh Reddy et al., 2013).
Pharmacological Activity
The pharmacological activity of this compound derivatives has been researched extensively. One study focused on synthesizing stereoisomers of a particular compound and investigating their antihypertensive activities. The study found significant differences in activities between various isomers, suggesting the importance of stereochemistry in the pharmacological properties of these compounds (Muto et al., 1988).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-10-5-6-11(14(15)16)9-12(10)19(17,18)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGXODKIOMRFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245670 | |
| Record name | 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91558-68-8 | |
| Record name | 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91558-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3166864.png)
![4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3166873.png)
![4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid](/img/structure/B3166878.png)

![8-Methylimidazo[1,2-a]pyrazine](/img/structure/B3166892.png)


